molecular formula C16H12O3 B15439770 COUMARIN, 4-HYDROXY-3-(o-TOLYL)- CAS No. 73791-18-1

COUMARIN, 4-HYDROXY-3-(o-TOLYL)-

Cat. No.: B15439770
CAS No.: 73791-18-1
M. Wt: 252.26 g/mol
InChI Key: VQGWOYFTFPZGBZ-UHFFFAOYSA-N
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Description

COUMARIN, 4-HYDROXY-3-(o-TOLYL)- is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Q & A

Q. What are the common synthetic routes for preparing 4-hydroxy-3-(o-tolyl)coumarin, and how can reaction conditions be optimized for academic research?

Basic Research Question
The synthesis of 4-hydroxy-3-(o-tolyl)coumarin typically involves condensation reactions between substituted phenols and β-ketoesters or via cyclization of pre-functionalized intermediates. For example, describes a procedure where 4-hydroxy-3-(o-tolyl)furan-2(5H)-one is reacted with methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in acetonitrile with anhydrous K₂CO₃ as a base . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. How does the ortho-tolyl substituent influence the electronic and steric properties of coumarin derivatives, and what methodologies are employed to study these effects?

Advanced Research Question
The ortho-tolyl group introduces steric hindrance and electron-donating effects due to its methyl group, altering molecular conformation and reactivity. utilized variable-temperature NMR and molecular mechanics simulations to analyze rotational barriers and equilibrium conformations in tris(ortho-tolyl) derivatives . Key methodologies:

  • Spectroscopic analysis : ¹H/¹³C NMR to monitor substituent-induced shifts.
  • Computational modeling : Density Functional Theory (DFT) for electronic structure analysis.
  • X-ray crystallography : Resolves steric interactions in solid-state structures.

Q. What spectroscopic techniques are most effective for characterizing 4-hydroxy-3-(o-tolyl)coumarin, and what key spectral signatures should researchers look for?

Basic Research Question
Critical techniques include:

  • ¹H/¹³C NMR :
    • Coumarin core : Aromatic protons (δ 6.5–8.0 ppm) and the lactone carbonyl (δ ~160 ppm in ¹³C).
    • o-Tolyl group : Methyl protons (δ ~2.5 ppm) and ortho-substituted aromatic signals .
  • IR spectroscopy : Lactone C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₆H₁₂O₃).

Q. In studies reporting conflicting biological activities of 4-hydroxy-3-(o-tolyl)coumarin derivatives, how can researchers systematically evaluate and reconcile these discrepancies?

Advanced Research Question
Contradictions often arise from variations in assay conditions, substituent positions, or target specificity. highlights divergent applications (e.g., pesticides vs. antihelminthics) . Resolution strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Structure-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., 3-carbamoyl vs. 3-trifluorophenyl groups).
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.

Q. What are the documented biological activities of 4-hydroxy-3-(o-tolyl)coumarin, and what in vitro models are typically used to assess these activities?

Basic Research Question
Reported activities include:

  • Antimicrobial action : Gram-positive bacteria inhibition (MIC values <10 µg/mL) via membrane disruption .
  • Enzyme inhibition : HDAC (histone deacetylase) inhibition with IC₅₀ values in the nanomolar range .
  • Anticoagulant effects : Structural analogs like warfarin target vitamin K epoxide reductase (VKOR) .
    Models :
  • In vitro enzyme inhibition assays (e.g., fluorometric HDAC kits).
  • Microbial growth inhibition assays (e.g., broth microdilution).

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 4-hydroxy-3-(o-tolyl)coumarin derivatives targeting specific enzymes?

Advanced Research Question
SAR studies require systematic structural modifications and mechanistic insights:

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 3- or 7-positions of the coumarin core.
  • Molecular docking : Use software (e.g., AutoDock) to predict binding modes with enzymes like VKOR or HDAC .
  • Kinetic studies : Measure inhibition constants (Kᵢ) and correlate with substituent electronic parameters (Hammett constants).

Q. What analytical challenges arise in quantifying 4-hydroxy-3-(o-tolyl)coumarin in complex matrices, and how can they be addressed?

Advanced Research Question
Challenges include matrix interference and low analyte concentration. Solutions involve:

  • Chromatographic separation : HPLC with C18 columns and UV detection (λ = 280–320 nm) .
  • Sample preparation : Solid-phase extraction (SPE) to isolate the compound from biological fluids.
  • Validation : Spike-and-recovery experiments to assess accuracy and precision.

Q. How do solvent polarity and pH impact the stability and reactivity of 4-hydroxy-3-(o-tolyl)coumarin in synthetic and biological environments?

Basic Research Question

  • Solvent effects : High polarity (e.g., DMSO) stabilizes the enolate form, enhancing reactivity in alkylation reactions .
  • pH-dependent stability : Acidic conditions protonate the phenolic -OH, reducing solubility; alkaline conditions promote hydrolysis of the lactone ring.

Properties

CAS No.

73791-18-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-hydroxy-3-(2-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3

InChI Key

VQGWOYFTFPZGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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